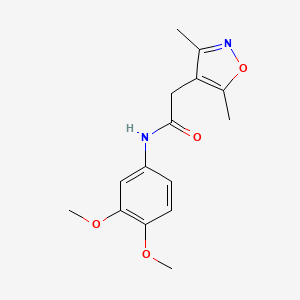

N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide

CAS No.:

Cat. No.: VC16351706

Molecular Formula: C15H18N2O4

Molecular Weight: 290.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18N2O4 |

|---|---|

| Molecular Weight | 290.31 g/mol |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide |

| Standard InChI | InChI=1S/C15H18N2O4/c1-9-12(10(2)21-17-9)8-15(18)16-11-5-6-13(19-3)14(7-11)20-4/h5-7H,8H2,1-4H3,(H,16,18) |

| Standard InChI Key | ZNGVLBLOJTYIOH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NC2=CC(=C(C=C2)OC)OC |

Introduction

Structural and Chemical Profile

Molecular Architecture

N-(3,4-Dimethoxyphenyl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide features a central acetamide backbone () bridging two distinct aromatic systems:

-

A 3,4-dimethoxyphenyl group with methoxy substituents at positions 3 and 4, contributing to electron-rich aromaticity.

-

A 3,5-dimethyl-1,2-oxazol-4-yl group, a five-membered heterocycle containing oxygen and nitrogen atoms, with methyl groups at positions 3 and 5 .

The stereochemistry is achiral, as confirmed by its InChIKey (ZNGVLBLOJTYIOH-UHFFFAOYSA-N), which reflects the absence of stereoisomerism.

Physicochemical Properties

The compound’s physicochemical parameters, critical for drug-likeness assessments, include:

| Property | Value |

|---|---|

| Molecular Weight | 290.31 g/mol |

| LogP (Partition Coefficient) | 0.83 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

| Polar Surface Area | 53.79 Ų |

| Solubility (logSw) | -1.17 (Poor aqueous solubility) |

These properties suggest moderate lipophilicity and limited water solubility, typical of aromatic acetamides .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for yield and purity:

-

Oxazole Ring Formation: Condensation of diketones with hydroxylamine under acidic conditions to generate the 3,5-dimethyl-1,2-oxazole core.

-

Acetamide Coupling: Reaction of the oxazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 3,4-dimethoxyaniline.

Key reaction conditions include:

-

Temperature control (60–80°C) to prevent side reactions.

-

Solvent selection (e.g., dichloromethane or tetrahydrofuran) to enhance intermediate solubility.

Analytical Characterization

Structural validation employs:

-

Nuclear Magnetic Resonance (NMR): NMR confirms methoxy proton signals at δ 3.75–3.85 ppm and acetamide NH resonance at δ 8.2 ppm.

-

Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 291.12 ([M+H]).

| Compound Name | Key Structural Differences | Reported Activity |

|---|---|---|

| N-(3-Cyano-4,5,6,7-Tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-Dimethyl-3-Oxo-2-Phenylpyrazol-4-yl)Amino]-1,3,4-Thiadiazol-2-yl]Sulfanyl]Acetamide | Thiophene and thiadiazole rings | Anti-inflammatory (COX-2 inhibition) |

| N-(2,5-Dimethoxyphenyl)-2-(3,5-Dimethyl-1,2-Oxazol-4-yl)Acetamide | Methoxy group positional isomer | Unreported |

This comparison underscores the role of substituent positioning in modulating biological activity.

Research Applications and Future Directions

Current Applications

-

Medicinal Chemistry: Serves as a scaffold for designing CNS-active agents due to its ability to cross the blood-brain barrier (predicted logP = 0.83) .

-

Chemical Biology: Used as a probe to study protein-ligand interactions via fluorescence labeling (derivatization at the oxazole ring).

Knowledge Gaps and Opportunities

-

In Vitro Screening: Prioritize assays against neurodegenerative disease targets (e.g., acetylcholinesterase, NMDA receptors).

-

ADMET Profiling: Evaluate metabolic stability in liver microsomes and plasma protein binding.

-

Structural Optimization: Introduce polar groups (e.g., hydroxyl, amine) to improve solubility without compromising target affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume